molecular formula C14H9Br B049045 9-Bromoanthracene CAS No. 1564-64-3

9-Bromoanthracene

Cat. No.: B049045
CAS No.: 1564-64-3
M. Wt: 257.12 g/mol
InChI Key: ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
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Description

9-Bromoanthracene (CAS: 1564-64-3) is a brominated derivative of anthracene, where a bromine atom substitutes the hydrogen at the 9-position of the central aromatic ring. Its molecular formula is C₁₄H₉Br, with a molecular weight of 257.13 g/mol . The compound is a pale-yellow crystalline solid with a melting point of 97–100°C and a sublimation enthalpy of 100.5 ± 1.8 kJ/mol . It is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) to prepare functionalized anthracene derivatives for optoelectronic materials, fluorescent probes, and supramolecular systems .

Preparation Methods

Classical Bromination Using N-Bromosuccinimide (NBS)

The most widely documented method for synthesizing 9-bromoanthracene involves direct bromination of anthracene using NBS in chloroform (CHCl₃). This electrophilic aromatic substitution reaction targets the 9-position of anthracene due to its high electron density.

Reaction Mechanism and Conditions

Anthracene (5 g, 28.05 mmol) is dissolved in CHCl₃, followed by the gradual addition of NBS (4.99 g, 28.05 mmol) under dark conditions to prevent photodimerization . The mixture is stirred for 12 hours, after which water is added to quench unreacted NBS. The organic layer is extracted with dichloromethane (CH₂Cl₂), dried over anhydrous MgSO₄, and concentrated. Recrystallization from ethanol yields green-yellow needles of this compound with a purity >95% and a yield of 66.3% .

Key Data:

ParameterValueSource
Reaction Time12 hours
Yield66.3%
Purity (Post-Recrystallization)>95%
Recrystallization SolventEthanol

Limitations

While this method is straightforward, the use of NBS increases production costs due to its higher molecular weight and price compared to inorganic bromides. Additionally, the reaction requires strict light avoidance to prevent side reactions, complicating large-scale operations .

Cuprous Bromide-Mediated Bromination

A patent-pending methodology (CN101973844B) offers an alternative route using cuprous bromide (CuBr) as the brominating agent, significantly reducing costs while improving yields . This method is particularly advantageous for industrial applications.

Reaction Protocol

  • Reduction of Intermediate : Sodium borohydride (NaBH₄) reduces tetrahydrophthalic anhydride derivatives to form 1,2,3,4-tetradeuteroanthracene intermediates .

  • Bromination : The anthracene intermediate (97 g, 0.532 mol) is combined with CuBr (83.7 g, 0.585 mol) and tetrachloroethylene (300 g) in a reflux apparatus. After 2 hours of reflux, the mixture is cooled, filtered, and sequentially washed with 2M HCl, saturated NaHCO₃, and brine .

  • Purification : The crude product is recrystallized from toluene, yielding 136 g (98% yield) of this compound with >99% purity .

Key Data:

ParameterValueSource
Reaction Time2 hours
Yield94–98%
Purity (Post-Recrystallization)>99%
Recrystallization SolventToluene

Advantages Over NBS Method

  • Cost Efficiency : CuBr is approximately 40% cheaper than NBS per kilogram .

  • Byproduct Utilization : Cuprous byproducts can be recycled, further lowering costs .

  • Scalability : Reduced solvent volumes (5–10× substrate weight vs. 20× in traditional methods) enhance throughput .

Purification and Recrystallization Techniques

Recrystallization solvents critically impact product purity and yield. Ethanol, used in the NBS method, achieves >95% purity but requires multiple washes to remove succinimide byproducts . In contrast, toluene recrystallization (CuBr method) eliminates polar impurities more effectively, yielding >99% purity with a single crystallization step .

Solvent Comparison:

SolventPurity (%)Yield (%)Cost (Relative)
Ethanol>9566.3Moderate
Toluene>9998Low

Comparative Analysis of Synthesis Methods

Environmental Impact

The CuBr method generates recyclable copper byproducts, reducing waste. In contrast, NBS produces stoichiometric succinimide, requiring additional disposal measures .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 9-Bromoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form anthracene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 9-substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone.

    Reduction: Formation of anthracene

Scientific Research Applications

Organic Electronics

9-Bromoanthracene is extensively utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its properties allow it to act as a precursor for various PAHs, which are essential in creating materials with desirable electronic characteristics.

Key Applications:

  • OLEDs : It serves as an intermediate for synthesizing compounds that are used in OLEDs, contributing to their efficiency and performance. For instance, devices based on derivatives of this compound have demonstrated high luminance efficiencies and external quantum efficiencies .
ApplicationDescription
OLEDsUsed as an intermediate for synthesizing luminescent materials.
PhotodimersActs as alkyl halide initiators in atom transfer radical polymerization (ATRP) reactions .

Polymer Chemistry

In polymer chemistry, this compound is notable for its role in initiating polymerization processes. Its photodimers are particularly useful as initiators in ATRP, allowing for controlled polymer synthesis.

Mechanistic Insights:

Research has shown that the use of photodimers of this compound can lead to unique mechanistic pathways that affect the control over polymerization processes. These insights are crucial for developing more efficient synthetic methods .

Coordination Chemistry

This compound has been explored as a versatile ligand in coordination chemistry. Its derivatives can coordinate with transition metals, leading to the formation of novel complexes with potential applications in catalysis and material science.

Case Study:

A study synthesized a novel tridentate ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, which was found to coordinate effectively with palladium. This complex exhibited interesting structural properties and potential utility in catalytic applications .

Other Notable Applications

Beyond electronics and polymer chemistry, this compound has implications in other fields:

  • Fluorescent Materials : Due to its luminescent properties, it is used in various optical applications including sensors and imaging technologies.
  • Cosmetic Industry : Its fluorescent characteristics make it suitable for applications in cosmetics where luminescence is desired.

Mechanism of Action

The mechanism of action of 9-Bromoanthracene in chemical reactions involves the formation of a bromine radical, which initiates the reaction by attacking the anthracene ring. This radical mechanism is crucial in the bromination process and subsequent reactions involving the compound .

Comparison with Similar Compounds

Structural and Positional Effects

The position of bromine substitution significantly impacts physical and chemical properties. Key analogs include 2-bromoanthracene (Br at position 2) and 9,10-dibromoanthracene (Br at positions 9 and 10).

Property 9-Bromoanthracene 2-Bromoanthracene 9,10-Dibromoanthracene
Melting Point (°C) 97–100 221–224 222–224
Sublimation Enthalpy (kJ/mol) 100.9 101.3 N/A
Vapor Pressure (at 338 K) ~0.1 kPa ~0.01 kPa N/A
  • Positional Isomerism : The 9-bromo derivative has a lower melting point than 2-bromoanthracene due to reduced symmetry and weaker intermolecular interactions .
  • Vapor Pressure : this compound exhibits 10× higher vapor pressure than 2-bromoanthracene despite similar sublimation enthalpies, likely due to differences in crystal packing .

Thermal and Phase Behavior

Phase Diagrams with Anthracene :

  • This compound + Anthracene Mixtures :
    • For x₁ (anthracene) < 0.5, thaw temperatures are 5–10 K lower than pure this compound.
    • For x₁ > 0.5, thaw temperatures rise linearly toward anthracene’s melting point (490.05 K ) .
    • Crystallization enthalpy (ΔcryH) of the high-melting phase increases with anthracene content, while the low-melting phase decreases .
  • 2-Bromoanthracene + Anthracene Mixtures :
    • Exhibits a eutectic system with a minimum thaw temperature at x₁ = 0.74 .
    • Larger temperature gaps (6–24 K) between melting and crystallization events compared to this compound mixtures .

Crystallographic and Interaction Properties

  • Crystal Packing: this compound disrupts anthracene’s monoclinic lattice, weakening the (002) diffraction peak (spacing: 4.53 Å) . 2-Bromoanthracene forms more ordered mixtures with anthracene, retaining stronger π-π stacking .
  • Interaction Energies :

    • This compound + Anthracene : Interaction energy ranges from −8.35 to +0.77 kJ/mol , indicating less stability than pure components .
    • 2-Bromoanthracene + Anthracene : Interaction energy is consistently negative, favoring stable solid solutions .

Photoreactivity and Kinetics

  • Photodimerization :
    • This compound dimerizes 10× slower than anthracene in isolation. In mixtures, anthracene dimerizes 2× faster than this compound .
    • Mixtures produce AB mix-dimers (anthracene + this compound) due to electronic effects from bromine’s electron-withdrawing nature .
Parameter Anthracene This compound
Dimerization Rate Constant (isolated) 10× faster Baseline
Dimerization Rate Constant (mixture) 2× faster Baseline

Data Tables

Table 1: Thermal Properties of Brominated Anthracenes

Compound Melting Point (K) ΔsubH (kJ/mol) Vapor Pressure (kPa, 338 K)
Anthracene 490.05 95.0 ~0.1
2-Bromoanthracene 493.85 101.3 ~0.01
This compound 374.15 100.9 ~0.1

Table 2: Photodimerization Kinetics

System Relative Rate Constant Key Product
Anthracene (isolated) 10× Homodimer
This compound (isolated) Homodimer
Anthracene + this compound 2× vs. 1× AB Mix-dimer

Biological Activity

9-Bromoanthracene (C14_{14}H9_{9}Br) is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential applications in various fields, supported by relevant studies and data.

This compound is characterized by the presence of a bromine atom at the 9-position of the anthracene ring structure. Its molecular formula is C14_{14}H9_{9}Br, and it has a molecular weight of 255.12 g/mol. The compound exhibits unique photochemical properties that contribute to its biological activity.

Photochemical Reactions

Research indicates that this compound undergoes significant photochemical reactions, leading to the formation of various products. For instance, it can produce 1-aceanthrenone and other derivatives under specific conditions. These reactions are crucial as they can lead to the generation of reactive intermediates that may interact with biological macromolecules, influencing cellular processes .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound derivatives against Gram-negative bacteria such as Campylobacter jejuni and Escherichia coli. The compound demonstrated potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mutagenicity and Carcinogenicity

As a member of the PAH family, this compound has been associated with mutagenic and carcinogenic effects. Studies have documented its ability to induce mutations in microbial models, raising concerns about its environmental persistence and toxicity .

Risk Assessment

The environmental risk assessment of this compound considers its potential pathways for human exposure and ecological impacts. It is essential to evaluate its concentration in various matrices, including soil and water, to understand better its implications for human health and ecosystems .

Case Study 1: Photodimerization in Polymerization Processes

A mechanistic investigation into the use of this compound photodimers as initiators in atom transfer radical polymerization revealed that these compounds could facilitate polymerization processes. However, they exhibited a lack of control over the molecular weight distribution in the resulting polymers, indicating that while they can serve as initiators, their reactivity needs careful management .

Case Study 2: Synthesis and Functionalization

The synthesis of new materials based on this compound has been explored for applications in organic electronics. The compound serves as a precursor for various functional materials through metal-catalyzed reactions, showcasing its versatility in material science .

Comparative Data Table

The following table summarizes key findings related to the biological activity and properties of this compound:

Property Observation
Molecular FormulaC14_{14}H9_{9}Br
Molecular Weight255.12 g/mol
Antimicrobial ActivityEffective against E. coli, Campylobacter jejuni
Photochemical ProductsForms reactive intermediates like 1-aceanthrenone
ToxicityMutagenic potential documented
ApplicationsUsed in polymerization processes

Q & A

Basic Research Questions

Q. How is 9-bromoanthracene validated as an internal standard in trace chemical analysis?

this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) to calibrate analytical accuracy. For example, mixed standard solutions (0.003–0.5 mg/L) containing this compound were tested at 0.005 mg/L using a GCMS-QP2050 system with an AOC-30i autoinjector. Its stability and distinct spectral features enable precise quantification of polycyclic aromatic hydrocarbons (PAHs) and pesticides in environmental samples .

Q. What spectroscopic and chromatographic methods confirm the identity of this compound?

  • GC-MS : Retention indices and mass spectral fragmentation patterns (e.g., molecular ion at m/z 257) are cross-referenced with the NIST database .
  • IR Spectroscopy : Gas-phase IR spectra (via NIST) validate functional groups like C-Br stretches .
  • InChIKey : The unique identifier ZIRVQSRSPDUEOJ-UHFFFAOYSA-N ensures structural verification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : EN166-compliant eye protection, EN 374-certified gloves, and N99/P2 respirators if ventilation is inadequate .
  • Environmental Controls : Avoid release into ecosystems due to its high log Pow (5.673), indicating bioaccumulation potential .

Advanced Research Questions

Q. How does bromine substitution at the 9-position alter anthracene’s thermodynamic properties compared to 2-bromoanthracene?

  • Phase Behavior : The anthracene + this compound system exhibits a solid-solution-like phase diagram with thaw temperatures 5–10 K lower than pure this compound at x₁ < 0.5. In contrast, 2-bromoanthracene mixtures show higher melting point deviations due to steric hindrance .
  • Vapor Pressure : this compound has a vapor pressure ~10× higher than 2-bromoanthracene despite similar sublimation enthalpies (100.9 vs. 101.3 kJ·mol⁻¹) .

Table 1 : Thermodynamic Comparison of Anthracene Derivatives

PropertyThis compound2-BromoanthraceneAnthracene
Sublimation Enthalpy (kJ·mol⁻¹)100.9 ± 1.8101.395.0
Vapor Pressure (Pa, 298 K)6.28×10⁻⁶~6×10⁻⁷~1×10⁻⁵
Melting Point (K)374.15493.85490.05
Data from

Q. What methodologies quantify sublimation enthalpy and vapor pressure in this compound?

  • Knudsen Effusion : Measures vapor pressure via mass loss under controlled temperatures (e.g., 338.15 K for mixed systems) .
  • Differential Scanning Calorimetry (DSC) : Determines enthalpies of fusion/crystallization (e.g., 100.5 kJ·mol⁻¹ sublimation enthalpy) .

Q. How does this compound’s photoreactivity differ from its isomers?

this compound exhibits slower photodimerization kinetics (k values) compared to 2-bromoanthracene due to steric and electronic effects. Nuclear Magnetic Resonance (NMR) monitors dimer formation, revealing mixed dimer (AB) dominance in anthracene systems .

Q. What synthetic routes produce 9,10-dibromoanthracene from this compound?

Bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) efficiently brominates anthracene at room temperature, yielding 9,10-dibromoanthracene in >95% purity. DCM outperforms DMSO or THF in reaction rate and yield .

Q. Methodological Notes

  • Contradictions : Melting points vary slightly (97–100°C in vs. 374.15 K/101°C in ), likely due to purity differences.

Properties

IUPAC Name

9-bromoanthracene
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InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
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InChI Key

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br
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Molecular Formula

C14H9Br
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DSSTOX Substance ID

DTXSID6049224
Record name 9-Bromoanthracene
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Molecular Weight

257.12 g/mol
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Physical Description

Yellow or greenish-yellow powder; [Alfa Aesar MSDS]
Record name 9-Bromoanthracene
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CAS No.

1564-64-3
Record name 9-Bromoanthracene
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